2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid chemical structure and properties
2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid chemical structure and properties
An In-Depth Technical Guide to 2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid, a critical molecule in pharmaceutical analysis. Known formally as a chlorinated analog of the non-steroidal anti-inflammatory drug (NSAID) naproxen, and designated as Naproxen Impurity B, this compound serves as an essential reference standard for quality control in drug manufacturing.[1] This document delineates its chemical structure, physicochemical properties, and its pivotal role in ensuring the purity and safety of naproxen-based therapeutics. Furthermore, it offers expert-derived, field-proven protocols for its analytical characterization and a proposed synthetic pathway, providing researchers and drug development professionals with the foundational knowledge required for its study and application.
Introduction and Strategic Importance in Pharmaceutical Development
(S)-Naproxen, or (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a cornerstone of pain and inflammation management, belonging to the propionic acid class of NSAIDs.[2][3] Its therapeutic efficacy is derived from the inhibition of cyclooxygenase (COX) enzymes, which are critical to the prostaglandin synthesis pathway.[4] The commercial success and widespread use of naproxen necessitate stringent quality control measures during its synthesis and formulation to ensure patient safety.
Process-related impurities, such as 2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid, can arise during manufacturing. The presence of a halogenated aromatic system raises toxicological questions, making its detection and quantification paramount. Consequently, this compound is not merely a chemical curiosity but a regulatory necessity, utilized as a certified reference material to validate analytical methods designed to monitor the purity of naproxen active pharmaceutical ingredients (APIs).[1][5] Understanding its properties is therefore indispensable for any scientist involved in the development, manufacturing, or regulatory submission of naproxen.
Chemical Identity and Structural Elucidation
The defining structural feature of this molecule is the addition of a chlorine atom at the C-5 position of the naproxen naphthalene ring. This substitution significantly alters the electronic and steric properties of the molecule compared to the parent drug. Like naproxen, the propanoic acid side chain contains a chiral center at the alpha-carbon, with the (S)-enantiomer being the relevant stereoisomer in the context of (S)-naproxen impurity profiling.[6]
Core Chemical Structure
Caption: 2D structure of the (S)-enantiomer of 2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid.
Key Chemical Identifiers
A summary of the essential identification parameters for this compound is provided below.
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid | [6] |
| Common Synonyms | (S)-5-Chloronaproxen; Naproxen Impurity B | [1][6] |
| CAS Number | 89617-86-7 | [6][7] |
| Molecular Formula | C₁₄H₁₃ClO₃ | [1][7] |
| Molecular Weight | 264.70 g/mol | [1] |
| SMILES String | CC1=CC2=C(C=C1)C(Cl)=C(OC)C=C2 | |
| InChI Key | RVVAYDHIVLCPBC-QMMMGPOBSA-N |
Physicochemical and Pharmacological Profile
The physicochemical properties of an impurity are critical for developing effective separation and detection methods.
Physicochemical Data
| Property | Value | Notes |
| Physical Format | Neat Solid | Typically supplied as a crystalline or amorphous solid. |
| Melting Point | Data not publicly available | Requires experimental determination via Differential Scanning Calorimetry (DSC) or melting point apparatus. |
| Solubility | Data not publicly available | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is likely low and pH-dependent due to the carboxylic acid group. |
| pKa | Data not publicly available | Expected to be in the range of 4-5, similar to other arylpropionic acids. |
| Storage | 2-8°C | Recommended for maintaining long-term stability. |
Pharmacological Context
While the primary application of 5-Chloronaproxen is as an analytical standard, its structural similarity to naproxen suggests a potential for biological activity. The addition of a chlorine atom could modulate its interaction with the COX enzyme active site, potentially altering its potency and selectivity (COX-1 vs. COX-2). However, no comprehensive pharmacological studies are publicly available. Its main relevance remains in the field of analytical chemistry and quality assurance.
Synthesis and Purification: A Proposed Workflow
A validated synthesis for 2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid is not widely published. However, based on established synthetic routes for naproxen and related naphthalenes, a logical pathway can be proposed.[8] The causality behind this proposed route lies in adapting well-known, high-yielding industrial reactions, such as Friedel-Crafts acylation, to a chlorinated starting material.
The workflow below illustrates a plausible synthetic strategy. The selection of a chlorinated precursor is a key decision point; starting with 1-chloro-2-methoxynaphthalene simplifies the process by avoiding potentially non-selective chlorination of a naproxen intermediate, which could yield a mixture of isomers difficult to separate.
Caption: A proposed synthetic workflow for 5-Chloronaproxen.
Analytical Characterization: A Self-Validating Protocol
Confirming the identity and purity of a reference standard is a non-negotiable requirement. The following protocols constitute a self-validating system, where orthogonal techniques (separation-based, mass-based, and spectroscopic) converge to provide an unambiguous characterization.
Workflow for Confirmation and Purity
The logical flow for analysis ensures that purity is assessed before committing resources to detailed structural elucidation.
Caption: Integrated workflow for analytical validation.
Experimental Protocol: HPLC Purity Assessment
This method is designed to separate the main compound from any starting materials, intermediates, or degradation products.
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System Preparation:
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HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Maintain column temperature at 30°C.
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Causality: The acidic mobile phase ensures the carboxylic acid moiety is protonated, leading to sharp, symmetrical peaks.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 5 µL.
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Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).
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Gradient Program:
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0-2 min: 40% B
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2-15 min: 40% to 95% B
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15-18 min: 95% B
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18-20 min: 95% to 40% B
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20-25 min: 40% B (re-equilibration)
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-
Sample Preparation:
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Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100. The acceptance criterion is typically ≥98.0%.
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Expected Spectroscopic Signatures
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¹H NMR: Expect distinct signals for the aromatic protons (multiple doublets and singlets in the 7-8 ppm range), a singlet for the methoxy group (~4 ppm), a quartet for the chiral proton on the propanoic acid chain (~3.8 ppm), and a doublet for the alpha-methyl group (~1.6 ppm).
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¹³C NMR: Expect 14 distinct carbon signals, including the carbonyl carbon (~175 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), the chiral carbon (~45 ppm), and the methyl carbon (~18 ppm).
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Mass Spectrometry (ESI-MS): In negative ion mode, expect a prominent ion at m/z ~263 [M-H]⁻. The key validation is observing the characteristic isotopic pattern for a molecule containing one chlorine atom: a pair of peaks at [M-H]⁻ and [M-H+2]⁻ with an intensity ratio of approximately 3:1.
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Infrared (IR) Spectroscopy: Key absorption bands should be visible for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches (~1250-1000 cm⁻¹), and aromatic C=C stretching (~1600-1450 cm⁻¹).
Safety, Handling, and Storage
As a chemical of unknown long-term toxicity, proper handling is essential.
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Hazard Classifications: The compound is classified with several hazard codes, including Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and potential for Reproductive Toxicity.
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Handling: Always handle in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a refrigerator at 2-8°C to ensure chemical stability.
Conclusion and Future Perspectives
2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid is a molecule of significant practical importance in the pharmaceutical industry. While its primary role is as a reference standard for ensuring the quality of naproxen, its existence opens avenues for further research. Future studies could involve its pharmacological characterization to understand the structure-activity relationship of halogenation on the naproxen scaffold. Such work could provide valuable insights into the design of next-generation NSAIDs with potentially improved efficacy or safety profiles. For the drug development professional, however, its immediate and critical value lies in its role as a tool for guaranteeing the purity and safety of a globally important medicine.
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